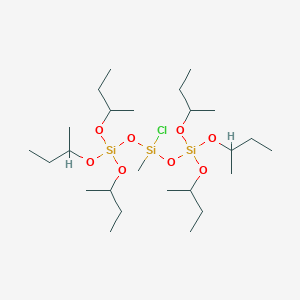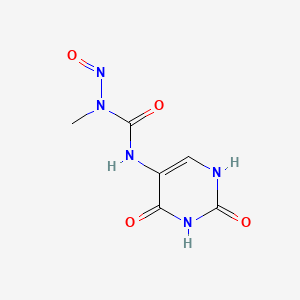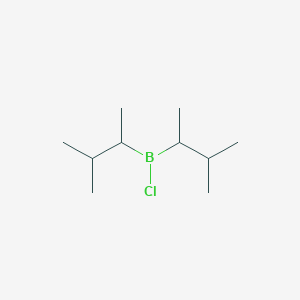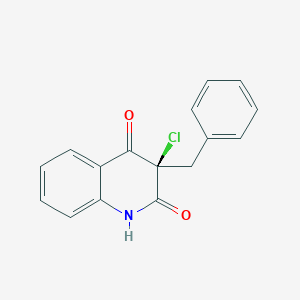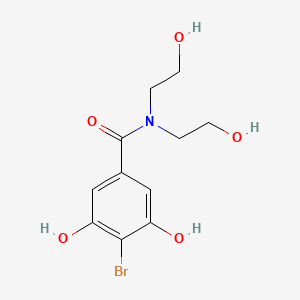
Bis(4-butoxyphenyl) 2-methylbut-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-butoxyphenyl) 2-methylbut-2-enedioate is an organic compound with the molecular formula C({26})H({34})O(_{4}). It is a type of ester derived from 2-methylbut-2-enedioic acid and 4-butoxyphenol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-butoxyphenyl) 2-methylbut-2-enedioate typically involves the esterification of 2-methylbut-2-enedioic acid with 4-butoxyphenol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further improve the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(4-butoxyphenyl) 2-methylbut-2-enedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.
Substitution: Reagents like bromine (Br(_2)) or nitric acid (HNO(_3)) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Bis(4-butoxyphenyl) 2-methylbut-2-enedioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and drug delivery mechanisms is ongoing.
Industry: It is utilized in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism by which Bis(4-butoxyphenyl) 2-methylbut-2-enedioate exerts its effects involves interactions with various molecular targets. The ester groups in the compound can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in further biochemical reactions. The aromatic rings may also interact with enzymes and receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-ethylhexyl) fumarate
- Bis(2-ethylhexyl) maleate
- Diethyl fumarate
Uniqueness
Bis(4-butoxyphenyl) 2-methylbut-2-enedioate is unique due to its specific ester groups and aromatic rings, which confer distinct chemical and physical properties. Its butoxyphenyl groups provide additional hydrophobicity and potential for interactions with biological membranes, making it suitable for various applications in research and industry.
Properties
CAS No. |
57113-50-5 |
|---|---|
Molecular Formula |
C25H30O6 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
bis(4-butoxyphenyl) 2-methylbut-2-enedioate |
InChI |
InChI=1S/C25H30O6/c1-4-6-16-28-20-8-12-22(13-9-20)30-24(26)18-19(3)25(27)31-23-14-10-21(11-15-23)29-17-7-5-2/h8-15,18H,4-7,16-17H2,1-3H3 |
InChI Key |
XCDIZCFYZIRWGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OC(=O)C=C(C)C(=O)OC2=CC=C(C=C2)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


